Product packaging for 2,8-Dioxa-5-azaspiro[3.5]nonane(Cat. No.:CAS No. 1240725-47-6)

2,8-Dioxa-5-azaspiro[3.5]nonane

Cat. No.: B1378869
CAS No.: 1240725-47-6
M. Wt: 129.16 g/mol
InChI Key: JVRAGOCQIKGTJF-UHFFFAOYSA-N
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Description

2,8-Dioxa-5-azaspiro[3.5]nonane, often supplied as an oxalate salt with CAS Number 1240725-47-6, is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a unique structure where oxetane and tetrahydropyran rings share a central spiro-fused carbon atom, creating a three-dimensional architecture that is highly valuable for exploring underexplored chemical space . The incorporation of spirocyclic systems like this one is known to impart favorable properties to potential drug candidates, including increased conformational rigidity, improved solubility, and enhanced metabolic stability, which can lead to better pharmacokinetic profiles . As a key synthetic intermediate, this building block is useful for constructing more complex molecules targeting a range of biological pathways. The oxalate salt form aids in handling and purification. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to develop novel therapeutic agents for various disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1378869 2,8-Dioxa-5-azaspiro[3.5]nonane CAS No. 1240725-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRAGOCQIKGTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240725-47-6
Record name 2,8-dioxa-5-azaspiro[3.5]nonane
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Chemical Reactivity and Transformation Mechanisms of 2,8 Dioxa 5 Azaspiro 3.5 Nonane

Oxidation Reactions and Subsequent Chemical Transformations

The nitrogen atom within the piperidine (B6355638) ring of 2,8-Dioxa-5-azaspiro[3.5]nonane is susceptible to oxidation, a common transformation for N-heterocycles. Furthermore, derivatives of this spirocycle can undergo oxidative cyclization, demonstrating the utility of this scaffold in the synthesis of more complex molecular architectures.

Reactions with Common Oxidizing Agents

While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the reactivity of analogous spirocyclic amines provides significant insight. One notable reaction involves the use of Oxone® (potassium peroxymonosulfate) in an acidic medium. In a study involving a related spirocyclic oxetane (B1205548), the substrate was first converted to an o-cycloalkylaminoacetanilide. This derivative then underwent an oxidative cyclization using Oxone® in formic acid to yield a [1,2-a] ring-fused benzimidazole. smolecule.com This suggests that the nitrogen of the piperidine ring in this compound can act as a nucleophile to form an intermediate that is then susceptible to oxidative ring closure.

The oxidation of a hydroxyl group in a related spirocyclic compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been achieved using Dess-Martin periodinane. google.com This indicates that if this compound were functionalized with an alcohol, selective oxidation to a ketone or aldehyde would be a feasible transformation.

Oxidizing AgentSubstrate TypeProduct TypeReference
Oxone®o-cycloalkylaminoacetanilide derivative of a spiro-oxetaneRing-fused benzimidazole smolecule.com
Dess-Martin PeriodinaneSpirocyclic alcoholSpirocyclic ketone/aldehyde google.com

Reduction Reactions and Resulting Derivatives

Reduction reactions involving this compound and its precursors are crucial for its synthesis and for the modification of its structure. These reactions typically target amide functionalities within precursors or involve catalytic hydrogenation for deprotection.

Application of Reducing Agents for Ring System Modification

The synthesis of this compound itself involves a reduction step. smolecule.com In a patented synthetic route, an intermediate amide is reduced using an unspecified reducing agent in an inert atmosphere. google.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of amides to amines. ucalgary.calibretexts.orgmasterorganicchemistry.com In the context of a related spirocyclic compound, a diester precursor to a bis-spirocyclic oxetane was reduced to a diol using lithium borohydride (B1222165) (LiBH₄). smolecule.com

Furthermore, the synthesis of a functionalized derivative of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involved the reduction of a Boc-protected ester to a hydroxymethyl group using LiAlH₄. google.com This highlights the utility of hydride-based reducing agents in modifying functional groups appended to the spirocyclic core without disrupting the ring system itself.

Catalytic hydrogenation is another key reduction method, primarily used for the removal of protecting groups. In the synthesis of this compound, catalytic hydrogenation is the final step to remove a benzyl (B1604629) (Bn) protecting group from the nitrogen atom. smolecule.com

Reducing AgentSubstrate Functional GroupProduct Functional GroupReference
Unspecified (likely LiAlH₄)AmideAmine smolecule.comgoogle.com
Lithium Borohydride (LiBH₄)EsterAlcohol smolecule.com
Lithium Aluminum Hydride (LiAlH₄)EsterAlcohol google.com
Catalytic Hydrogenation (e.g., Pd/C, H₂)N-Benzyl groupSecondary Amine smolecule.com

Nucleophilic Substitution Reactions and Formation of Novel Spiro-Adducts

The secondary amine in the piperidine ring of this compound is a primary site for nucleophilic attack, allowing for the straightforward introduction of various functional groups.

Replacement of Functional Groups via Nucleophilic Attack

The nitrogen atom of this compound can readily participate in nucleophilic substitution reactions. For instance, it can be acylated or alkylated to form N-substituted derivatives. The synthesis of the parent compound involves the acylation of a precursor amine with chloroacetyl chloride. smolecule.comgoogle.com

While direct examples of nucleophilic substitution on the final this compound are not detailed, studies on analogous diazaspiro[3.5]nonane systems demonstrate their utility as nucleophiles in substitution reactions. For example, 2,7-diazaspiro[3.5]nonane derivatives have been used in nucleophilic aromatic substitution reactions to displace leaving groups on aromatic rings, forming complex molecular structures. acs.orgacs.org This reactivity is directly applicable to this compound, suggesting it can be used as a building block to be coupled with various electrophiles.

Reaction TypeElectrophileFunctional Group IntroducedReference (Analogous)
AcylationAcyl ChlorideN-Acyl smolecule.comgoogle.com
Nucleophilic Aromatic SubstitutionActivated Aryl HalideN-Aryl acs.orgacs.org

Other Significant Reaction Pathways and Mechanistic Insights

The strained oxetane ring in this compound suggests the potential for ring-opening reactions under certain conditions, a known reactivity pattern for oxetanes. Acid-catalyzed ring-opening is a plausible transformation, which could lead to the formation of novel, functionalized piperidine derivatives. For instance, treatment of a 2,7-diazaspiro[3.5]nonane derivative containing an azetidine (B1206935) ring with 4N HCl in dioxane resulted in the opening of the four-membered azetidine ring. acs.orgacs.org A similar reactivity could be anticipated for the oxetane ring in this compound under acidic conditions.

The synthesis of the compound itself involves a key intramolecular cyclization step to form the piperidine ring, highlighting the inherent reactivity of the precursor molecule that favors the formation of the spirocyclic system. smolecule.comgoogle.com

Further research into the reactivity of this compound is warranted to fully explore its synthetic potential and to gain deeper mechanistic insights into its transformations.

Theoretical and Computational Investigations of 2,8 Dioxa 5 Azaspiro 3.5 Nonane

Molecular Modeling and Conformational Landscape Analysis

The spirocyclic nature of 2,8-Dioxa-5-azaspiro[3.5]nonane results in a rigid, three-dimensional structure. However, the constituent rings, an oxetane (B1205548) and a piperidine (B6355638) ring, can still exhibit some degree of conformational flexibility. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of such molecules. These methods can identify the most stable conformations (lowest energy states) and the energy barriers between them. Understanding the preferred conformations is vital as the three-dimensional shape of a molecule dictates its biological activity and how it fits into the binding site of a protein. For spirocyclic systems, restricting conformational freedom is a key strategy in drug design to enhance binding affinity and selectivity. acs.org

Prediction of Physicochemical Descriptors (e.g., Topological Polar Surface Area, LogP)

Physicochemical descriptors are crucial for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). These properties are often calculated using computational models. For this compound, several key descriptors have been predicted.

Physicochemical DescriptorPredicted Value
Molecular Weight 129.16 g/mol
XlogP -1.1
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Data sourced from publicly available chemical databases.

The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes. The predicted value of 21.3 Ų suggests good membrane permeability. The XlogP, a measure of lipophilicity, is predicted to be -1.1, indicating that the molecule is relatively hydrophilic. These descriptors are valuable in the early stages of drug discovery to assess the druglikeness of a compound.

Computational Studies on Molecular Interactions and Binding Affinities

The this compound scaffold is of interest in medicinal chemistry due to its potential to be incorporated into larger molecules that can interact with biological targets. acs.org Computational techniques like molecular docking are used to predict how a molecule like this, or a derivative, might bind to a protein's active site. These studies can predict the binding mode and estimate the binding affinity. For instance, derivatives of similar azaspirocycles have been investigated as inhibitors of enzymes like ENPP1, where the spirocyclic core helps to position key interacting groups within the enzyme's binding pocket. acs.orgacs.org The nitrogen and oxygen atoms of the this compound core can participate in hydrogen bonding, a key interaction for stabilizing a ligand-protein complex.

Applications of 2,8 Dioxa 5 Azaspiro 3.5 Nonane As a Building Block in Complex Chemical Synthesis

Strategic Utility in the Construction of Diverse Organic Molecules

The strategic importance of 2,8-Dioxa-5-azaspiro[3.5]nonane in organic synthesis stems from its conformationally restricted spirocyclic core. This rigidity allows for the precise spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities or material properties. The presence of both oxygen and nitrogen heteroatoms within its structure offers multiple reactive sites for chemical modification, such as acylation of the imino group or acid-catalyzed hydrolysis of the ether linkages. smolecule.com These characteristics make it a versatile building block for creating a diverse array of organic compounds, moving beyond simple linear or planar structures to more complex, three-dimensional forms that can better interact with biological targets.

Precursor Role in the Development of Advanced Spirocyclic Compounds

This compound serves as an excellent starting point for the synthesis of more elaborate spirocyclic systems. Its fundamental framework can be chemically altered to produce a variety of advanced compounds with tailored properties. For instance, synthetic strategies involving similar spirocyclic oxetanes have been used to create larger, ring-fused systems like benzimidazoles. smolecule.com By modifying the ring size or the heteroatoms within the spirocyclic scaffold, chemists can access a wide range of novel structures. This is exemplified by related spiro compounds such as 2-oxa-7-azaspiro[3.5]nonane and 2-thia-7-azaspiro[3.5]nonane, which highlight the modularity of this chemical class. sigmaaldrich.comsigmaaldrich.com The ability to use this compound as a precursor allows for the systematic exploration of chemical space around the spirocyclic core, facilitating the development of new materials and potential therapeutics.

Intermediate for the Synthesis of Structurally Intricate Bioactive Scaffolds

In medicinal chemistry, the quest for novel drug candidates with improved efficacy and specificity is perpetual. Spirocyclic scaffolds are of particular interest because their three-dimensional nature can lead to enhanced binding with biological targets. This compound and related compounds function as key intermediates in the assembly of these intricate bioactive molecules.

Recent research into cancer immunotherapy has focused on the development of small-molecule inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING pathway. acs.orgacs.org In the synthesis of potent ENPP1 inhibitors, various spirocyclic diamine linkers have been incorporated to connect a pyrrolopyrimidinone core to a sulfamide (B24259) group. acs.orgacs.org These spirocyclic linkers are crucial for restricting the conformational freedom of the molecule, thereby optimizing its orientation within the ENPP1 binding pocket. acs.org The use of such intermediates has led to the discovery of compounds with significant inhibitory activity. acs.orgacs.org

Spirocyclic LinkerResulting CompoundENPP1 Inhibitory Activity (IC₅₀)
2,6-Diazaspiro[3.4]octaneCompound 2120.89 nM
2,6-Diazaspiro[3.5]nonaneCompound 2221.89 nM

This table illustrates how spirocyclic linkers, similar in principle to this compound, have been used as intermediates to create potent ENPP1 inhibitors. The data is from a study on 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. acs.orgacs.org

The successful application of these spirocyclic amines as intermediates underscores the value of scaffolds like this compound in constructing the next generation of structurally complex and biologically active compounds. acs.orgacs.org

Exploration of 2,8 Dioxa 5 Azaspiro 3.5 Nonane in Chemical Biology Research

Investigation as a Molecular Scaffold for Probing Biological Systems

The primary application of 2,8-Dioxa-5-azaspiro[3.5]nonane in research is as a molecular scaffold or building block. smolecule.comlabcompare.comlabcompare.com Its rigid structure is advantageous for designing new pharmacologically active agents, as it allows for precise positioning of functional groups in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.

In modern drug discovery, moving beyond flat, two-dimensional molecules is crucial for exploring new chemical space and addressing challenging protein targets. The spirocyclic nature of this compound provides this desired three-dimensionality. Researchers utilize it as a starting material in the synthesis of more complex molecules. For instance, it has been used as a foundational piece in the preparation of substituted quinoxaline (B1680401) and pyridopyrazine derivatives. google.com Furthermore, recent studies on related azaspiro[3.5]nonane systems, such as 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane, highlight the utility of this general scaffold in developing potent enzyme inhibitors for cancer immunotherapy, demonstrating the broad potential of this structural class. acs.org

Research into Enzyme Inhibitors Based on the Spiro[3.5]nonane Moiety

The spiro[3.5]nonane framework is being actively investigated for its potential to form the core of various enzyme inhibitors. The defined stereochemistry of the spiro-center can be exploited to fit specifically into the active sites of enzymes, blocking their function.

A notable example involves the use of this compound oxalate (B1200264) salt as a key intermediate in the synthesis of compounds designed to inhibit PI3Kβ (Phosphoinositide 3-kinase beta). google.com These resulting derivatives were developed for their potential use in treating cancer and inflammatory diseases. google.com In a similar vein, extensive research into other variations of the azaspiro[3.5]nonane core has yielded potent inhibitors for different enzymes. For example, derivatives of 2,6-diazaspiro[3.5]nonane were found to have excellent inhibitory activity against Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator in the STING pathway of the innate immune system. acs.org

Table 1: Examples of Azaspiro[3.5]nonane Scaffolds and Their Associated Enzyme Targets

Spirocyclic ScaffoldTarget EnzymeBiological PathwayReference
This compound PI3KβPI3K/AKT/mTOR Signaling google.com
2,6-Diazaspiro[3.5]nonane ENPP1STING Pathway acs.org
2,7-Diazaspiro[3.5]nonane ENPP1STING Pathway acs.org

Human lactate (B86563) dehydrogenase A (hLDHA) is a critical enzyme in the metabolic pathway of cancer cells. nih.govnih.gov Many tumors rely on anaerobic glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov In this process, hLDHA catalyzes the conversion of pyruvate (B1213749) to lactate, which is essential for regenerating the NAD+ needed to sustain high glycolytic rates. nih.govgoogle.com Consequently, inhibiting hLDHA is considered a promising strategy for developing new anticancer agents. nih.govnih.gov

While direct studies linking the this compound scaffold specifically to hLDHA inhibition are not prominently documented, the development of small molecule inhibitors against hLDHA is an area of intense research. nih.govnih.gov The proven success of spirocyclic scaffolds in creating potent and selective inhibitors for other enzymes, such as PI3Kβ and ENPP1, suggests their potential as a valuable structural framework for designing novel hLDHA inhibitors. google.comacs.org The rigid three-dimensional nature of the spiro[3.5]nonane core could be leveraged to target unique pockets within the hLDHA enzyme structure.

Analysis of Molecular Target Interactions and Modulation of Biochemical Pathways

The incorporation of the this compound scaffold into larger molecules allows for specific interactions with biological targets, leading to the modulation of key biochemical pathways.

In the case of the PI3Kβ inhibitors, the spiro-compound was used as a building block to synthesize quinoxaline derivatives. google.com These final compounds were found to inhibit the PI3Kβ enzyme, which is a component of signaling pathways that regulate cell growth, proliferation, and survival. google.com By inhibiting this enzyme, these compounds have potential therapeutic applications in diseases characterized by overactive PI3Kβ signaling, such as certain cancers and inflammatory disorders. google.com

Similarly, research on related scaffolds has provided detailed insights into molecular interactions. Studies on ENPP1 inhibitors based on a pyrrolopyrimidinone core linked by various diazaspiro[3.5]nonanes showed that the spirocyclic linker plays a crucial role in binding to the enzyme. acs.org Structural modifications to the spiro-moiety led to significant differences in inhibitory potency, highlighting the importance of the scaffold's architecture in achieving effective modulation of the STING pathway for cancer immunotherapy. acs.org

Examination of Structural Features for Potential Drug Delivery Applications

The inherent structural features of the this compound scaffold, such as its conformational rigidity and three-dimensionality, are highly desirable in the design of modern pharmaceuticals. While direct research on using this specific compound as a drug delivery vehicle is limited, its properties as a molecular scaffold are intrinsically linked to the pharmacokinetic profile of the final drug candidate. The rigid framework can help improve metabolic stability and control the spatial orientation of pharmacophoric groups, which can influence absorption, distribution, metabolism, and excretion (ADME) properties. The spirocyclic structure can lead to molecules with improved solubility and cell permeability compared to their more flexible or flatter counterparts, which are critical aspects of effective drug delivery.

Industrial and Materials Science Applications of 2,8 Dioxa 5 Azaspiro 3.5 Nonane

Utilization in the Development of Advanced Polymeric Materials

While direct polymerization studies of 2,8-Dioxa-5-azaspiro[3.5]nonane are not extensively documented in publicly available literature, its role as a bifunctional monomer or a modifying agent in polymer synthesis is an area of active research interest. The presence of both a secondary amine and two ether linkages within a rigid spirocyclic core makes it a candidate for incorporation into various polymer backbones.

The amine functionality allows for its participation in step-growth polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The incorporation of the spirocyclic moiety into a polymer chain can impart unique properties, including:

Enhanced Thermal Stability: The rigid spirocyclic structure can restrict chain mobility, leading to polymers with higher glass transition temperatures and improved thermal stability.

Modified Solubility: The hydrophilic nature of the dioxa and aza functionalities can influence the solubility of the resulting polymers, making them more compatible with polar solvents.

Improved Mechanical Properties: The introduction of a spiro center can disrupt chain packing and potentially lead to polymers with altered mechanical characteristics, such as increased rigidity or modified tensile strength.

Researchers are exploring the use of similar spirocyclic diamines in the synthesis of high-performance polymers. The general principle involves reacting the diamine with dianhydrides or diacyl chlorides to yield polyimides or polyamides, respectively. The resulting polymers often exhibit superior thermal and mechanical properties compared to their linear analogues. Although specific data for this compound in this context is limited, its structural similarity to other spirocyclic diamines suggests its potential in creating novel polymeric materials with tailored properties.

Role in Catalysis and Catalyst Design

The application of this compound in catalysis is another area of potential, primarily as a ligand for metal-based catalysts or as an organocatalyst itself. The nitrogen and oxygen atoms can act as coordination sites for metal ions, forming stable chelate complexes.

The defined stereochemistry of the spirocyclic framework can be exploited in asymmetric catalysis, where the ligand plays a crucial role in controlling the stereochemical outcome of a reaction. Chiral catalysts derived from spirocyclic ligands are known to be effective in a variety of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

While specific catalytic applications of this compound are not yet widely reported, its structural features suggest potential in:

Asymmetric Synthesis: As a chiral ligand, it could be used to induce enantioselectivity in metal-catalyzed reactions.

Organocatalysis: The secondary amine functionality could participate in enamine or iminium ion catalysis, common strategies in organocatalysis.

The development of catalysts based on this spirocyclic scaffold would involve its coordination to a suitable metal precursor or its use in its protonated form as a chiral Brønsted acid. Further research is needed to explore and validate these potential catalytic applications.

Broader Industrial Relevance of Spirocyclic Compounds

The interest in this compound is part of a broader trend recognizing the industrial importance of spirocyclic compounds. Their rigid, three-dimensional structures offer advantages over more flexible, linear molecules in a variety of applications.

In materials science, the incorporation of spirocyclic units into polymers can lead to materials with enhanced thermal and mechanical properties, as well as unique optical and electronic characteristics. These materials find use in a range of applications, from high-performance engineering plastics to advanced optical films.

In the pharmaceutical industry, spirocyclic scaffolds are increasingly utilized in drug design. The defined spatial arrangement of functional groups on a spirocyclic core can lead to compounds with high binding affinity and selectivity for biological targets. A patent has been filed for the use of this compound oxalate (B1200264) salt in the synthesis of quinoxaline (B1680401) and pyridopyrazine derivatives which act as PI3Kβ inhibitors, highlighting its utility as an intermediate in the preparation of biologically active molecules. google.com

The synthesis of this compound and its derivatives is an active area of chemical research, with its availability for research purposes indicating a growing interest in its potential applications. smolecule.com As synthetic methodologies improve and our understanding of the structure-property relationships of spirocyclic compounds deepens, the industrial relevance of molecules like this compound is expected to grow.

Future Research Directions and Unaddressed Areas in 2,8 Dioxa 5 Azaspiro 3.5 Nonane Chemistry

Development of Novel and Green Synthetic Methodologies

Current synthetic routes to 2,8-Dioxa-5-azaspiro[3.5]nonane and its derivatives, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of synthesizing this scaffold lies in the development of more efficient and environmentally benign methods.

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances, are paramount. Future research should focus on:

Catalytic Approaches: Investigating novel catalysts that can facilitate the key ring-forming reactions in a more efficient and selective manner. This could include the use of transition metal catalysts, organocatalysts, or even biocatalysts to promote the desired transformations under milder conditions.

Renewable Starting Materials: Exploring the use of bio-based starting materials to construct the spirocyclic framework, thereby reducing the reliance on petrochemical feedstocks.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govumich.edu The use of concentrated solar radiation in conjunction with natural catalysts, such as lemon juice, has also shown promise in synthesizing related heterocyclic compounds and could be adapted for this system. nih.gov

A recent patent discloses a multi-step synthesis starting from 3-((benzylamino)methyl)oxetan-3-ol, which, while providing a viable route, highlights the need for more streamlined processes suitable for large-scale production. google.com The development of greener and more efficient synthetic methods will be crucial for making this compound and its derivatives more accessible for widespread research and application.

Advanced Functionalization and Derivatization for Enhanced Specificity

The inherent structure of this compound provides multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. Future research in this area should aim to develop a diverse library of derivatives with enhanced specificity for various applications.

Key areas for exploration include:

Selective N-Functionalization: The secondary amine in the piperidine (B6355638) ring is a prime target for introducing a wide array of substituents. This can be achieved through reactions such as acylation, alkylation, arylation, and sulfonylation to modulate the compound's polarity, lipophilicity, and hydrogen bonding capabilities.

Modification of the Oxetane (B1205548) Ring: While the oxetane ring is generally more stable, opportunities exist for its modification, potentially through ring-opening reactions under specific conditions to introduce new functional groups.

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives is a critical step towards understanding their interactions with biological systems. The development of asymmetric synthetic routes or chiral resolution techniques will be essential for creating derivatives with specific stereochemistry.

Bioisosteric Replacement: The this compound scaffold itself can be considered a bioisostere of other cyclic systems, such as piperidine. univ.kiev.ua Further research into creating derivatives that mimic the structure and function of known bioactive molecules could lead to the discovery of novel therapeutic agents. For instance, the functionalization of related spirocyclic amino acids has been shown to enhance the activity and reduce the toxicity of local anesthetics. univ.kiev.ua

The ability to strategically modify the this compound core will be instrumental in unlocking its full potential in fields like medicinal chemistry and materials science.

Deeper Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Future research should focus on:

Mechanistic Studies of Key Reactions: Detailed investigations into the mechanisms of the cyclization reactions that form the spirocyclic core are needed. This could involve the use of isotopic labeling studies, computational modeling, and the isolation and characterization of reaction intermediates.

Kinetic Analysis: Performing kinetic studies on the key synthetic and functionalization reactions will provide valuable data on reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and catalyst loading. This information is essential for scaling up reactions and ensuring process safety and efficiency.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can provide insights into reaction pathways, transition state geometries, and the electronic properties of the molecules involved. These theoretical studies can complement experimental work and guide the design of new and improved synthetic strategies.

A deeper mechanistic and kinetic understanding will not only advance the fundamental chemistry of this spirocycle but also provide a solid foundation for its practical applications.

Expansion into Underexplored Applications in Specialized Chemical Fields

While the primary focus for spirocyclic compounds often lies in medicinal chemistry, the unique properties of this compound suggest its potential utility in a broader range of specialized chemical fields. smolecule.comsmolecule.com

Future research should explore the following underexplored application areas:

Materials Science: The rigid and three-dimensional structure of the this compound scaffold makes it an attractive building block for the synthesis of novel polymers and materials. smolecule.com Its incorporation into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties.

Catalysis: Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The defined stereochemistry of chiral derivatives could be exploited in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Agrochemicals: The search for new and effective agrochemicals is an ongoing endeavor. The unique structural features of this compound could be leveraged to develop novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular targets or pathways.

By expanding the scope of research beyond traditional areas, the full potential of this compound as a versatile chemical entity can be realized.

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of 2,8-Dioxa-5-azaspiro[3.5]nonane?

  • Answer : this compound is a spirocyclic compound with a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol . Its structure features a central spiro carbon bridging a five-membered ring containing one nitrogen and two oxygen atoms, and a three-membered hydrocarbon ring. This scaffold is of interest due to its conformational rigidity, which is advantageous in drug design for stabilizing pharmacophores .

Q. What analytical techniques are critical for characterizing spirocyclic compounds like this compound?

  • Answer : Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm ring connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve absolute configuration and spatial arrangement (if crystalline derivatives are synthesized).
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., ether or amine linkages).
    While specific protocols for this compound are not detailed in the evidence, analogous spirocyclic characterization workflows (e.g., for diazaspiro derivatives) emphasize rigorous spectral validation .

Advanced Research Questions

Q. How can computational modeling optimize spirocyclic scaffolds for receptor-targeted drug design?

  • Answer : Computational strategies include:

  • Molecular Docking : To predict binding poses in receptor pockets (e.g., sigma receptors). For example, diazaspiro derivatives were docked into S1R/S2R binding sites, revealing hydrogen-bond interactions with residues like Glu172 that correlate with affinity .
  • Molecular Dynamics (MD) Simulations : To assess stability of ligand-receptor complexes over time.
  • Free Energy Calculations : To rank derivatives by binding energy.
    These methods help prioritize synthetic targets, reducing experimental trial-and-error .

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy in spirocyclic ligands?

  • Answer : Case studies on diazaspiro derivatives (e.g., compound 4b with high S1R affinity but no in vivo antiallodynic effect) suggest:

  • Pharmacokinetic Profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability.
  • Functional Assays : Use selective agonists/antagonists (e.g., PRE-084 in S1R studies) to confirm mechanistic dependency .
  • Structural Tweaks : Modify substituents (e.g., amide vs. ether groups) to enhance target engagement or solubility.
    Such multi-tiered validation is critical to bridge in vitro-in vivo gaps .

Q. What structural features of spirocyclic compounds influence sigma receptor subtype selectivity?

  • Answer : Subtype selectivity (e.g., S1R vs. S2R) is modulated by:

  • Ring Substituents : Bulky groups (e.g., aryl moieties) may sterically hinder S2R binding.
  • Electrostatic Interactions : Basic nitrogen atoms in diazaspiro scaffolds form salt bridges with S1R residues (e.g., Asp126), while ether oxygens in dioxa-azaspiro analogs may alter polarity.
  • Scaffold Rigidity : Diazabicyclo derivatives show lower affinity than diazaspiro counterparts, highlighting the role of spiro-induced conformational restraint .

Methodological Considerations

  • Data Contradiction Analysis : When in vitro binding (e.g., Ki values) conflicts with functional outcomes, employ orthogonal assays (e.g., calcium flux for receptor activation) and structural biology (e.g., cryo-EM) to clarify mechanisms .
  • Experimental Design : For SAR studies, systematically vary substituents while maintaining the core spiro scaffold to isolate structural determinants of activity .

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Reactant of Route 1
Reactant of Route 1
2,8-Dioxa-5-azaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
2,8-Dioxa-5-azaspiro[3.5]nonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.